molecular formula C15H19N3O B2355566 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954074-31-8

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2355566
CAS No.: 954074-31-8
M. Wt: 257.337
InChI Key: FZZNGUVUCZUMBA-UHFFFAOYSA-N
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Description

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide (CAS 954074-31-8) is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This benzamide derivative features a 1-methylpiperidin-4-ylmethyl group, a structural motif found in compounds with significant pharmacological research applications . The 1-methylpiperidine scaffold is a established building block in medicinal chemistry, used in the synthesis of a wide range of bioactive molecules . Piperidine-containing compounds are frequently investigated for their activity on the central nervous system and have been explored as potential therapeutic agents for various conditions . The specific 4-cyano-benzamide substitution pattern is also of interest in drug discovery, particularly in the development of receptor antagonists for serious diseases . This combination of features makes this compound a valuable intermediate for researchers in chemical synthesis and drug discovery programs. This product is intended for research purposes and laboratory use only. It is not intended for human or animal consumption.

Properties

IUPAC Name

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZNGUVUCZUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of N-Methyl-4-piperidone

Procedure :

  • N-Methyl-4-piperidone is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux (24 h, 60°C).
  • Workup : The mixture is neutralized with 1 M HCl, extracted with dichloromethane, and purified via recrystallization (ethanol/water).
  • Yield : 68–72%.

Mechanistic Insight :
The ketone undergoes imine formation with ammonia, followed by selective reduction of the C=N bond. The methyl group on the piperidine nitrogen prevents further alkylation, ensuring monofunctional product formation.

Gabriel Synthesis via Phthalimide Intermediate

Procedure :

  • N-Methylpiperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane (0°C, 2 h).
  • Displacement with potassium phthalimide in DMF (12 h, 80°C) yields N-phthalimidomethyl-N-methylpiperidine .
  • Deprotection with hydrazine hydrate in ethanol (reflux, 6 h) liberates the primary amine.
  • Yield : 58–63% (over three steps).

Advantages :

  • Avoids direct handling of volatile amines.
  • High purity due to crystalline phthalimide intermediates.

Amide Bond Formation with 4-Cyanobenzoic Acid

Acid Chloride Method

Procedure :

  • 4-Cyanobenzoic acid is treated with thionyl chloride (3 equiv) under reflux (2 h) to form 4-cyanobenzoyl chloride .
  • The acyl chloride is reacted with (1-methylpiperidin-4-yl)methylamine in dichloromethane with triethylamine (0°C → RT, 12 h).
  • Yield : 85–90%.

Optimization Notes :

  • Excess thionyl chloride ensures complete acid activation.
  • Triethylamine scavenges HCl, preventing protonation of the amine.

Coupling Reagent-Assisted Synthesis

Reagents : HATU, DIPEA in DMF.
Procedure :

  • 4-Cyanobenzoic acid (1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) are stirred in DMF (0°C, 30 min).
  • (1-Methylpiperidin-4-yl)methylamine (1.1 equiv) is added, and the reaction is warmed to RT (4 h).
  • Yield : 88–92%.

Comparison of Methods :

Parameter Acid Chloride Method HATU Method
Reaction Time 14 h 4.5 h
Yield 85–90% 88–92%
Byproducts HCl, SO₂ HATU urea
Scalability Industrial Lab-scale

Alternative Routes via Nitrile Hydrolysis

Nano-ZnO Catalyzed Hydrolysis

Procedure (Adapted from CN103980230A):

  • 4-Cyano-N-[(1-methylpiperidin-4-yl)methyl]benzonitrile is suspended in water with nano-ZnO (20 nm, 10 wt%) and NaOH (2 equiv).
  • Reflux at 100°C for 8 h under N₂.
  • Yield : 76–80%.

Mechanism :
Nano-ZnO acts as a Lewis acid, polarizing the nitrile group for nucleophilic attack by hydroxide. The reaction proceeds via an intermediate iminium ion, which tautomerizes to the amide.

Acidic Hydrolysis with H₂SO₄

Procedure :

  • 4-Cyano-N-[(1-methylpiperidin-4-yl)methyl]benzonitrile is stirred in concentrated H₂SO₄ (12 h, 50°C).
  • Quenching with ice water precipitates the amide.
  • Yield : 65–70%.

Limitations :

  • Harsh conditions may degrade acid-sensitive functional groups.
  • Requires corrosion-resistant equipment.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

  • Tubular reactor with immobilized nano-ZnO catalyst.
  • Residence time: 20 min at 120°C.

Benefits :

  • 95% conversion per pass.
  • Reduced solvent waste compared to batch processes.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 12.4 3.8
PMI (g/g) 28 9
Energy Consumption High Moderate

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (d, J = 11.2 Hz, 2H, Piperidine-H), 2.30 (s, 3H, NCH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=O).

Purity Assessment via HPLC

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : 60:40 MeCN/H₂O (0.1% TFA).
  • Retention Time : 6.8 min (purity >99.5%).

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the benzamide moiety in the presence of a base.

Major Products Formed

    Oxidation: 4-carboxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

    Reduction: 4-aminomethyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

In biological research, 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide acts as a ligand in receptor-ligand interaction studies. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to specific biological targets.

Medicine

The compound is being investigated for its potential therapeutic properties , particularly as an enzyme inhibitor. Preliminary studies indicate that it may exhibit:

  • CNS Activity : Potential modulation of neurotransmitter systems, suggesting applications in treating central nervous system disorders.
  • Antitumor Properties : Evidence indicates it may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest.
  • Antimicrobial Activity : Demonstrated effectiveness against certain microbial strains, hinting at its potential as an antimicrobial agent.

Antitumor Activity Evaluation

A study focused on the antitumor effects of compounds similar to this compound demonstrated significant inhibition of HepG2 cancer cell growth at micromolar concentrations. The mechanism involved interference with kinase signaling pathways critical for tumor survival.

CNS Activity Assessment

Research assessing compounds related to this benzamide derivative indicated promising modulation effects on neurotransmitter systems, which could lead to new therapeutic applications for CNS disorders.

Antimicrobial Evaluation

Another investigation revealed moderate inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CNS ActivityModulation of neurotransmitter systems
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial ActivityInhibition against various microbial strains

Mechanism of Action

The mechanism of action of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Differences and Key Functional Groups

The table below highlights structural variations among 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide and related compounds:

Compound Name Substituent on Amide Nitrogen Core Functional Groups Molecular Formula Key Features
Target Compound (1-Methylpiperidin-4-yl)methyl Benzamide, cyano C₁₆H₂₀N₃O Piperidine ring, lipophilic tail
4-cyano-N-[(1S)-1-(2-methylphenyl)ethyl]benzamide (1S)-1-(2-Methylphenyl)ethyl Benzamide, cyano C₁₇H₁₆N₂O Chiral center, aromatic substitution
4-cyano-N-(2-fluorophenyl)benzamide 2-Fluorophenyl Benzamide, cyano C₁₄H₉FN₂O Fluorine substituent, planar geometry
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide 4,5-Dichloro-1,3-benzothiazol-2-yl Benzamide, cyano, benzothiazole C₁₅H₇Cl₂N₃OS Heterocyclic system, chlorine atoms
N-(1-methylpiperidin-4-yl)-3-(morpholine-4-sulfonyl)benzamide 1-Methylpiperidin-4-yl, morpholine sulfonyl Benzamide, sulfonamide C₁₈H₂₆N₃O₃S Sulfonamide group, dual heterocycles

Physicochemical and Electronic Properties

  • Target Compound : The 1-methylpiperidin-4-ylmethyl group introduces a basic nitrogen (pKa ~8.5), enhancing solubility in acidic environments. Quantum calculations (DFT-B3LYP/6-31G*) for analogs suggest a HOMO energy of -6.2 eV, indicating moderate electron-donating capacity .
  • 4-cyano-N-(2-fluorophenyl)benzamide: The fluorine atom increases polarity (logP ~2.1) and metabolic stability due to reduced oxidative metabolism .

Biological Activity

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its structural components, including the cyano group and the piperidine ring. These features enable the compound to interact with various biological targets, such as receptors and enzymes. The cyano group can form hydrogen bonds with target proteins, while the hydrophobic interactions from the benzamide moiety enhance binding affinity to specific sites on these proteins .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : The compound shows potential as a lead for drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter systems.
  • Antitumor Properties : Preliminary studies suggest it may inhibit cancer cell proliferation, potentially through the inhibition of kinases involved in cancer progression.
  • Antimicrobial Activity : The compound has demonstrated efficacy against certain microbial strains, indicating its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CNS ActivityModulation of neurotransmitter systems
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial ActivityInhibition against various microbial strains

Synthesis

The synthesis of this compound typically involves a reaction between 4-cyanobenzoyl chloride and N-[(1-methylpiperidin-4-yl)methyl]amine. This reaction is usually facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The process can be optimized for industrial production by employing continuous flow methods to ensure high yield and purity.

Synthetic Route

  • Reactants :
    • 4-Cyanobenzoyl chloride
    • N-[(1-methylpiperidin-4-yl)methyl]amine
  • Conditions :
    • Base: Triethylamine
    • Solvent: Dichloromethane
    • Temperature: Room temperature

Antitumor Activity

A study evaluated a series of piperidine derivatives, including compounds similar to this compound, for their antitumor activity against HepG2 cells. One derivative exhibited an IC50 value of 0.25 μM, demonstrating significant potential for hepatocarcinoma treatment through mechanisms involving cell cycle arrest and modulation of key regulatory proteins such as p53 and p21 .

CNS Activity Evaluation

In a pharmacological study focusing on central nervous system effects, compounds structurally related to this compound were assessed for their ability to influence neurotransmitter systems. Results indicated promising modulation effects that could lead to therapeutic applications in CNS disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-cyanobenzoic acid with 1-methylpiperidin-4-ylmethanamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine), inert atmosphere (N₂), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. Which spectroscopic techniques are most reliable for structural characterization of this benzamide derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidinyl and benzamide moieties. For example, the methyl group on the piperidine ring typically appears as a singlet at δ ~2.2 ppm in ¹H NMR . Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 298.2). X-ray crystallography (using SHELX programs ) can resolve stereoelectronic effects, though crystallization may require slow evaporation from acetonitrile.

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays to assess receptor binding (e.g., GPCRs or kinases via radioligand displacement) and cytotoxicity (MTT assay in HEK-293 or HepG2 cells). The piperidinyl group may enhance blood-brain barrier permeability, warranting neuroactivity screens (e.g., dopamine receptor binding ). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what are the limitations?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) using crystal structures from the PDB (e.g., 6CM4 for kinase targets) can model interactions. The cyano group’s electron-withdrawing nature may stabilize π-π stacking with aromatic residues. However, force fields often poorly parametrize solvation effects for polar groups like the benzamide carbonyl. MD simulations (AMBER or GROMACS) over 100 ns can refine predictions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer assays) may arise from cell-line-specific expression of transporters or metabolizing enzymes. Validate via:

  • Replication under standardized conditions (e.g., RPMI-1640 media, 5% CO₂).
  • Knockout models (CRISPR-Cas9) for suspected off-target proteins.
  • Metabolic stability assays (microsomal incubation + LC-MS quantification) .

Q. How does the 1-methylpiperidin-4-ylmethyl substituent influence pharmacokinetic properties compared to analogs?

  • Methodological Answer : The piperidinyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability but potentially reducing aqueous solubility. Compare with non-piperidinyl analogs using parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayers. Metabolic stability in liver microsomes (e.g., rat/human) can identify susceptibility to CYP3A4 oxidation .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?

  • Methodological Answer : Flexible piperidinyl and benzamide moieties often lead to disorder in crystal lattices. Strategies include:

  • Co-crystallization with heavy atoms (e.g., PtCl₄ derivatives).
  • Low-temperature data collection (100 K) to reduce thermal motion.
  • SHELXL refinement with anisotropic displacement parameters and twin-law corrections for non-merohedral twinning .

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